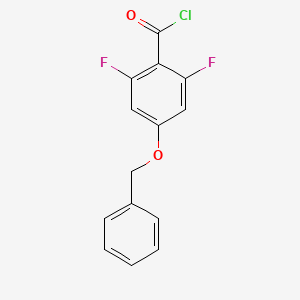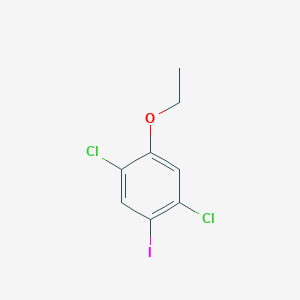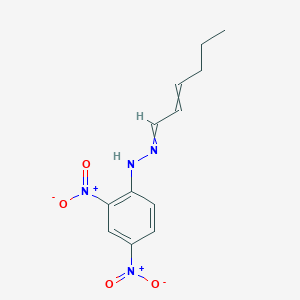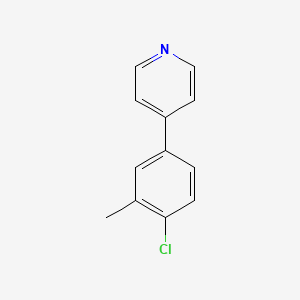![molecular formula C10H12O4 B14760260 3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane CAS No. 257-31-8](/img/structure/B14760260.png)
3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,10,14-Tetraoxapentacyclo[7500~2,8~0~4,12~0~5,11~]tetradecane is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane involves its interaction with molecular targets through its unique structure. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo[7.5.0.0~2,8~.0~3,13~.0~5,10~]tetradecane: Another pentacyclic compound with a slightly different structure.
2,4,9,11-tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane-7,14-dione: A derivative with additional functional groups.
Uniqueness
3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane is unique due to its specific arrangement of atoms and the presence of multiple oxygen atoms within its structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
257-31-8 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3,6,10,14-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane |
InChI |
InChI=1S/C10H12O4/c1-3-5-10-6(3)14-8-4(2-12-10)7(13-5)9(8)11-1/h3-10H,1-2H2 |
Clave InChI |
BJRQLPHXUXSNQV-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C4C2OC5C(CO4)C(C5O1)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)







![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)





